P,P'-[1-Hydroxy-2-(4-pyridinyl)ethylidene]bis-phosphonic acid is a bisphosphonate compound primarily used in the treatment of bone diseases, including osteoporosis. This compound exhibits significant pharmacological properties due to its ability to inhibit bone resorption, making it valuable in managing conditions characterized by excessive bone loss.
This compound is classified as a bisphosphonate, which are a group of drugs that prevent the loss of bone density. P,P'-[1-Hydroxy-2-(4-pyridinyl)ethylidene]bis-phosphonic acid is synthesized from 4-pyridinylacetic acid derivatives through various chemical processes. It is recognized for its potency in treating osteoporosis and related disorders by modulating bone metabolism.
The synthesis of P,P'-[1-Hydroxy-2-(4-pyridinyl)ethylidene]bis-phosphonic acid typically involves the reaction of 4-pyridinylacetic acid hydrochloride with phosphorus trichloride in a suitable solvent, such as chlorobenzene or fluorobenzene. The process can be summarized in the following steps:
The yield for the synthesis can reach up to 82% for the acid and 67% for its sodium salt, depending on the optimization of reaction conditions such as pH and temperature .
P,P'-[1-Hydroxy-2-(4-pyridinyl)ethylidene]bis-phosphonic acid has a molecular formula of and a molecular weight of approximately 283.11 g/mol. Its structure includes two phosphonic acid groups attached to a central carbon atom that also bears a hydroxyl group and a pyridine ring.
OC(Cc1ccccn1)(P(=O)(O)O)P(=O)(O)O
InChI=1S/C7H11NO7P2/c9-7(16(10,11)12,17(13,14)15)5-6-3-1-2-4-8-6/h1-4,9H,5H2,(H2,10,11,12)(H2,13,14,15)
This structure allows for strong binding to hydroxyapatite in bone tissue, contributing to its therapeutic effects .
P,P'-[1-Hydroxy-2-(4-pyridinyl)ethylidene]bis-phosphonic acid participates in various chemical reactions typical for phosphonic acids. These include:
These reactions are essential for understanding how the compound interacts within biological systems .
P,P'-[1-Hydroxy-2-(4-pyridinyl)ethylidene]bis-phosphonic acid exhibits several notable physical and chemical properties:
These properties are crucial for formulation development in pharmaceutical applications .
P,P'-[1-Hydroxy-2-(4-pyridinyl)ethylidene]bis-phosphonic acid is primarily used in:
Its role in inhibiting bone resorption makes it an essential compound in both clinical settings and research environments focused on skeletal health .
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0